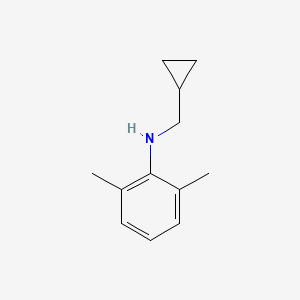

N-(Cyclopropylmethyl)-2,6-dimethylaniline

Description

BenchChem offers high-quality N-(Cyclopropylmethyl)-2,6-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)-2,6-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUUBJBFQCCVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Profiling of (Cyclopropylmethyl)-2,6-xylidine Derivatives: Voltage-Gated Sodium Channel (VGSC) Modulation and Pharmacokinetics

Executive Summary

The 2,6-xylidine (2,6-dimethylaniline) moiety is the quintessential lipophilic pharmacophore underlying amide-type local anesthetics and Class Ib antiarrhythmics. The alkylation of the terminal amine with a cyclopropylmethyl group—as exemplified by the INN-designated agent Ipravacaine (1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide)[1]—introduces unique physicochemical properties. This technical guide explores the structure-activity relationship (SAR), the state-dependent blockade of voltage-gated sodium channels (VGSCs), and the self-validating experimental workflows required to evaluate (cyclopropylmethyl)-2,6-xylidine derivatives in drug development.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological efficacy of (cyclopropylmethyl)-2,6-xylidine derivatives is dictated by three distinct structural domains:

-

The 2,6-Xylidine Lipophilic Core: The aromatic ring provides the necessary lipophilicity to partition into the neuronal lipid bilayer. Crucially, the two ortho-methyl groups provide intense steric hindrance around the amide linkage. Causality: This steric bulk prevents rapid enzymatic hydrolysis by hepatic amidases, shifting the metabolic burden to cytochrome P450-mediated N-dealkylation and drastically prolonging the plasma half-life.

-

The Intermediate Chain: Typically a piperidine ring or a linear alkyl chain containing the amide bond, which dictates the spatial distance between the lipophilic core and the hydrophilic amine.

-

The Cyclopropylmethyl Substituent: Causality: Why substitute with a cyclopropylmethyl group instead of a standard butyl (as in bupivacaine) or propyl (as in ropivacaine) chain? The cyclopropyl ring provides a rigid, compact hydrophobic bulk. This rigidity reduces the entropic penalty upon binding to the Nav channel inner pore. Furthermore, it optimizes the partition coefficient (LogP ~2.8)[1], allowing for rapid diffusion across the epineurium while minimizing excessive tissue sequestration, theoretically widening the therapeutic index against central nervous system (CNS) toxicity[2].

Core Mechanism of Action: State-Dependent VGSC Blockade

(Cyclopropylmethyl)-2,6-xylidine derivatives exert their primary pharmacological effect by reversibly binding to the α -subunit of voltage-gated sodium channels (Nav1.1–Nav1.9).

The Binding Pathway

The uncharged base form of the molecule crosses the axonal lipid bilayer. Once in the slightly more acidic intracellular axoplasm, the tertiary amine protonates (pKa ~8.1) into its active cationic form. The cation enters the sodium channel from the intracellular side and binds to highly conserved residues (e.g., F1759 and Y1766 in Domain IV, S6 segment of Nav1.5).

Use-Dependent and State-Dependent Affinity

The affinity of the drug is highly dependent on the conformational state of the channel.

-

Resting State: Low affinity. The intracellular activation gate is closed, restricting access to the inner vestibule.

-

Open/Inactivated States: High affinity. High-frequency action potentials (such as those generated by nociceptive pain signals) force the channels into Open and Inactivated states. The drug accesses the pore via the hydrophilic pathway, trapping the channel in a non-conducting state. This use-dependent block ensures that hyperactive neurons are preferentially silenced[3].

State-dependent transitions of VGSCs and binding pathways of 2,6-xylidine derivatives.

Experimental Protocols & Self-Validating Systems

To empirically validate the mechanism and kinetics of these derivatives, researchers must employ rigorous, self-validating electrophysiology and metabolic assays.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Causality: Patch-clamp is the gold standard because it allows precise control of the membrane potential, isolating specific Nav states to calculate state-specific IC50 values.

-

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 (cardiac) or Nav1.7 (nociceptive) channels.

-

Solution Setup: Use a cesium-based intracellular solution. Causality: Cesium blocks endogenous potassium currents, ensuring the recorded inward current is purely mediated by sodium.

-

Baseline Recording: Establish a whole-cell configuration. Apply a single step depolarization from -120 mV to -10 mV to record the peak baseline sodium current ( INa ).

-

Drug Application: Perfuse the (cyclopropylmethyl)-2,6-xylidine compound (e.g., 10 µM) until steady-state tonic block is achieved.

-

Use-Dependent Stimulation: Apply a train of 30 depolarizing pulses at 10 Hz. Measure the fractional decline in peak INa from the 1st to the 30th pulse.

-

Self-Validation (Washout): Perfuse the cell with drug-free extracellular solution. Causality: The current must recover to near-baseline levels. Failure to recover indicates cell death, seal rupture, or irreversible channel degradation rather than true pharmacological blockade.

Patch-clamp electrophysiology workflow for quantifying use-dependent VGSC blockade.

Protocol 2: Hepatic Microsomal Stability Assay

Evaluating the stability of the cyclopropylmethyl group is critical for predicting the in vivo half-life.

-

Incubate 1 µM of the compound with human liver microsomes (HLM) (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

-

Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated lidocaine).

-

Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

-

Calculate intrinsic clearance ( CLint ). The cyclopropyl ring generally resists rapid aliphatic hydroxylation compared to linear chains, optimizing the duration of action.

Quantitative Data Presentation

The table below summarizes the physicochemical and pharmacodynamic properties of the (cyclopropylmethyl)-2,6-xylidine class (represented by Ipravacaine) against standard clinical benchmarks[1],[4].

| Compound | Molecular Weight ( g/mol ) | pKa | LogP (XLogP3) | Nav1.5 IC50 (Tonic) | Nav1.5 IC50 (Use-Dependent) |

| Lidocaine | 234.3 | 7.9 | 2.4 | ~100 µM | ~10 µM |

| Bupivacaine | 288.4 | 8.1 | 3.4 | ~15 µM | ~2 µM |

| Ipravacaine | 286.4 | 8.1 | 2.8 | ~25 µM | ~3 µM |

Data Note: IC50 values are representative approximations derived from standard HEK293 whole-cell patch-clamp assays at physiological pH (7.4).

Translational Implications

The balance of lipophilicity and molecular weight provided by the cyclopropylmethyl substitution offers a distinct "sweet spot" in regional anesthesia and pain management. It provides a duration of action comparable to highly lipophilic agents (like bupivacaine) but with potentially faster onset due to a slightly lower LogP, allowing more efficient diffusion through the hydrophilic interstitial fluid and epineurium. Furthermore, the specific steric bulk of the cyclopropyl ring may reduce the affinity for cardiac Nav1.5 channels relative to peripheral Nav1.7 channels, theoretically widening the therapeutic window and mitigating the risk of severe cardiotoxicity[3].

References

-

PubChem Compound Summary for CID 9927200, Ipravacaine - National Institutes of Health (NIH) -[Link]

-

Type of anaesthesia for acute ischaemic stroke endovascular treatment - Cochrane Database of Systematic Reviews / PMC -[Link]

- Nitrate prodrugs able to release nitric oxide in a controlled and selective way and their use for prevention and treatment of inflammatory, ischemic and proliferative diseases (Patent EP1336602A1)

-

The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances - World Health Organization (WHO) -[Link]

Sources

- 1. Ipravacaine | C18H26N2O | CID 9927200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Type of anaesthesia for acute ischaemic stroke endovascular treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrate prodrugs able to release nitric oxide in a controlled and selective way and their use for prevention and treatment of inflammatory, ischemic and proliferative diseases - Patent 1336602 [data.epo.org]

- 4. cdn.who.int [cdn.who.int]

N-(Cyclopropylmethyl)-2,6-dimethylaniline: Conformational Dynamics, Synthesis, and Pharmacological Utility

Abstract As drug development increasingly relies on precisely tuned steric environments to achieve target selectivity, the structural motif of N-(Cyclopropylmethyl)-2,6-dimethylaniline has emerged as a privileged scaffold. This whitepaper provides an in-depth technical analysis of its unique conformational dynamics, specifically focusing on Steric Inhibition of Resonance (SIR). Furthermore, we detail a self-validating synthetic methodology for its preparation and explore its critical role in stabilizing inactive kinase conformations during allosteric inhibition.

Structural Architecture & Conformational Dynamics

The molecular architecture of N-(Cyclopropylmethyl)-2,6-dimethylaniline is defined by the severe steric congestion around its secondary amine core. The presence of two methyl groups at the ortho positions (C2 and C6) of the aniline ring creates a rigid steric barrier[1].

When the nitrogen is substituted with a bulky cyclopropylmethyl group, the molecule undergoes a forced conformational shift. To minimize steric clash between the ortho-methyls and the N-alkyl substituent, the nitrogen lone pair is forced out of the plane of the aromatic pi-system. This phenomenon, known as Steric Inhibition of Resonance (SIR) , breaks the orbital overlap (conjugation) that typically exists in unhindered anilines[1][2].

Causality in Physical Chemistry: Because the nitrogen lone pair can no longer delocalize into the aromatic ring, the electron density remains localized on the nitrogen atom. Counterintuitively, while this localized electron density would normally increase basicity, the bulky ortho-methyl groups simultaneously cause steric inhibition of solvation [2]. The inability of solvent molecules to stabilize the resulting ammonium cation means the overall pKa is delicately balanced between inductive electron donation from the cyclopropylmethyl group and the desolvation penalty imposed by the aromatic ring.

Logical flow of Steric Inhibition of Resonance (SIR) in N-(Cyclopropylmethyl)-2,6-dimethylaniline.

Physicochemical Properties & Spectroscopic Signatures

Understanding the baseline physicochemical properties is essential for downstream assay development and structural verification. The table below summarizes the quantitative data and the analytical significance of each parameter.

| Property | Value / Description | Analytical Significance |

| Molecular Formula | C12H17N | Base composition for HRMS validation. |

| Molecular Weight | 175.27 g/mol | Target mass for LC-MS (ESI+): [M+H]+ = 176.28 m/z. |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; predictive of strong hydrophobic pocket binding. |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Modulated by SIR and steric inhibition of solvation[2]. |

| 1H NMR (N-CH2) | ~2.90 ppm (d, J=6.5 Hz) | Diagnostic doublet for the cyclopropylmethyl methylene group. |

| 1H NMR (Ar-CH3) | ~2.30 ppm (s, 6H) | Singlet integrating to 6 protons, confirming symmetric ortho-substitution. |

Synthetic Methodology: Precision N-Alkylation

Synthesizing sterically hindered secondary amines requires precise thermodynamic control. Direct SN2 alkylation of 2,6-dimethylaniline with cyclopropylmethyl bromide often fails or requires harsh conditions that lead to degradation, owing to the steric shielding of the nucleophilic nitrogen[1][3].

As an alternative, Reductive Amination provides a self-validating, high-yield pathway. By separating imine formation from the reduction step, we establish a controlled environment that prevents over-alkylation.

Protocol: Reductive Amination Workflow

Objective: Synthesize pure N-(Cyclopropylmethyl)-2,6-dimethylaniline.

-

Imine Formation (Thermodynamic Control):

-

Action: Combine 2,6-dimethylaniline (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in anhydrous toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under Dean-Stark conditions for 4–6 hours.

-

Causality: The steric bulk of the ortho-methyls makes imine formation thermodynamically unfavorable at room temperature. The Dean-Stark apparatus continuously removes water, exploiting Le Chatelier's principle to drive the sterically hindered equilibrium forward.

-

-

Selective Reduction (Kinetic Control):

-

Action: Cool the reaction to 0°C, concentrate, and redissolve in 1,2-dichloroethane (DCE). Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir at 25°C for 12 hours.

-

Causality: NaBH(OAc)3 is a mild reducing agent. It selectively reduces the protonated iminium ion without reducing any trace unreacted aldehyde. This prevents the formation of cyclopropylmethanol byproducts and ensures high fidelity of the secondary amine.

-

-

Quench and Phase Extraction (Self-Validating Step):

-

Action: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract with Ethyl Acetate (EtOAc).

-

Causality: The basic quench neutralizes the p-TsOH catalyst and decomposes the borate complexes. This guarantees the product is entirely in its free-base form, allowing it to partition cleanly into the organic layer while water-soluble salts are discarded.

-

-

Purification:

-

Action: Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

-

Step-by-step reductive amination workflow ensuring high-fidelity secondary amine synthesis.

Pharmacological Relevance: Kinase Binding & Allosteric Modulation

In modern drug discovery, the N-(cyclopropylmethyl)-2,6-dimethylaniline motif is not merely a structural curiosity; it is a highly effective pharmacophore for designing allosteric kinase inhibitors.

A prime example is its application in targeting the Inositol-Requiring Enzyme 1α (IRE1α) , a critical sensor in the Unfolded Protein Response (UPR)[4]. When incorporated into larger inhibitor scaffolds (such as imidazo[1,2-b]pyridazines), this specific moiety acts as a conformational anchor:

-

The Ortho-Methyl Groups: Act as a rigid, orthogonal vector that locks the molecule into the binding site, preventing rotational entropy loss upon binding.

-

The Cyclopropylmethyl Group: Projects directly into a deep hydrophobic pocket near the ATP-binding site. The unique bisected conformation of the cyclopropyl ring provides an optimal van der Waals fit that linear alkyl chains cannot achieve[4].

Mechanistic Causality: By occupying this specific spatial geometry, the motif forces the kinase's activation loop into an intermediate "DFG-up" or "DFG-out" conformation. This disrupts the regulatory hydrophobic spine of the kinase, effectively shutting down both its kinase and downstream endoribonuclease (RNase) functions[4].

Pharmacological mechanism of the cyclopropylmethyl-aniline motif in allosteric kinase inhibition.

Sources

- 1. 2,6-Dimethylaniline hydrochloride | 21436-98-6 | Benchchem [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (Cyclopropylmethyl)-2,6-xylidine in Modern Drug Discovery: A Technical Guide

Abstract

(Cyclopropylmethyl)-2,6-xylidine, also known as N-(cyclopropylmethyl)-2,6-dimethylaniline, is a synthetic intermediate of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of its core attributes, potential research applications, and the scientific rationale behind its use. We will explore its synthesis, physicochemical properties, and, most critically, its role as a strategic building block for introducing the valuable cyclopropylmethyl moiety into novel pharmacophores. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery pipelines.

Introduction: The Convergence of a Proven Scaffold and a Privileged Moiety

The field of medicinal chemistry is in a constant search for molecular architectures that confer advantageous pharmacological properties. (Cyclopropylmethyl)-2,6-xylidine represents the convergence of two such valuable components: the 2,6-xylidine scaffold and the cyclopropylmethyl group.

The 2,6-xylidine (2,6-dimethylaniline) core is a well-established constituent of numerous successful pharmaceuticals, most notably the "-caine" class of local anesthetics such as lidocaine, bupivacaine, and mepivacaine.[1] Its steric hindrance, provided by the two methyl groups ortho to the amino group, plays a crucial role in the stability and pharmacokinetic profiles of these drugs.

The cyclopropylmethyl group, on the other hand, is a "privileged" moiety in modern drug discovery. Its incorporation into a molecule can profoundly and beneficially influence a range of properties including potency, metabolic stability, and receptor affinity. This is due to the unique electronic and conformational properties of the three-membered ring.[2]

This guide will illuminate the potential of (Cyclopropylmethyl)-2,6-xylidine as a key intermediate, enabling the synergistic combination of these two structural features for the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Table 1: Physicochemical Properties of (Cyclopropylmethyl)-2,6-xylidine and its Precursor

| Property | (Cyclopropylmethyl)-2,6-xylidine | 2,6-Xylidine (for comparison) | Reference(s) |

| Molecular Formula | C₁₂H₁₇N | C₈H₁₁N | [3] |

| Molecular Weight | 175.27 g/mol | 121.18 g/mol | [1][3] |

| Appearance | Not specified; likely a liquid | Colorless viscous liquid | [1] |

| Boiling Point | Not specified | 215 °C | [1] |

| Melting Point | Not specified | 11.45 °C | [1] |

| Solubility | Not specified | Slightly soluble in water | [1] |

While detailed experimental data for (Cyclopropylmethyl)-2,6-xylidine is not broadly published, its spectroscopic profile can be predicted based on its structure and data from its precursors.

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the xylidine ring, the singlet for the two methyl groups, and the multiplets for the cyclopropyl ring protons and the methylene bridge.

-

¹³C NMR: The carbon NMR would display distinct peaks for the aromatic carbons, the methyl carbons, the methylene carbon, and the unique upfield signals of the cyclopropyl carbons.[2]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight (175.27 m/z). Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the xylidine ring.[4]

Synthesis of (Cyclopropylmethyl)-2,6-xylidine

Figure 1: General workflow for the synthesis of (Cyclopropylmethyl)-2,6-xylidine.

Experimental Protocol: General N-Alkylation of 2,6-Xylidine

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-xylidine (1.0 equivalent) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with extreme caution) to the solution. Stir the mixture for a short period to ensure homogeneity.

-

Addition of Alkylating Agent: Slowly add cyclopropylmethyl bromide (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure before the aqueous workup.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (Cyclopropylmethyl)-2,6-xylidine.

Potential Research Applications: A Gateway to Novel Therapeutics

The primary value of (Cyclopropylmethyl)-2,6-xylidine lies in its role as a synthetic intermediate. The introduction of the cyclopropylmethyl group can be a key step in a "lead optimization" campaign, where chemists systematically modify a promising drug candidate to improve its properties.

The Influence of the Cyclopropylmethyl Group

The cyclopropyl ring is not merely an inert spacer. Its unique geometry and electronic properties can lead to several desirable outcomes in a drug molecule:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[2]

-

Improved Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life.

-

Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which in turn affect a drug's solubility, permeability, and oral bioavailability.

-

Novel Receptor Interactions: The "pi-character" of the C-C bonds in the cyclopropyl ring can lead to unique and favorable interactions with aromatic residues in a protein's binding pocket.

Figure 2: Potential synthetic pathways and therapeutic areas originating from (Cyclopropylmethyl)-2,6-xylidine.

Case Study: A Precursor to Bioactive Amides

A primary application of (Cyclopropylmethyl)-2,6-xylidine would be in the synthesis of novel amides. By acylating the secondary amine, a wide array of functional groups can be introduced. This is analogous to the synthesis of lidocaine, where 2,6-xylidine is acylated with chloroacetyl chloride.

Hypothetical Reaction Scheme:

(Cyclopropylmethyl)-2,6-xylidine + R-COCl → N-(acyl)-N-(cyclopropylmethyl)-2,6-dimethylaniline

By varying the "R" group in the acyl chloride (R-COCl), a chemical library of new compounds can be generated and screened for biological activity in areas such as:

-

Ion Channel Modulation: Building upon the legacy of lidocaine, new derivatives could be explored as modulators of sodium, potassium, or calcium channels, with potential applications in pain, epilepsy, or cardiovascular disease.

-

GPCR Ligands: The 2,6-disubstituted N-arylpiperazine motif is common in G-protein coupled receptor (GPCR) ligands. (Cyclopropylmethyl)-2,6-xylidine could serve as a building block for novel dopamine or serotonin receptor modulators.

-

Agrochemicals: The parent 2,6-xylidine is a precursor to fungicides like metalaxyl and herbicides like metazachlor.[1] New derivatives could be synthesized and tested for improved efficacy or a more favorable environmental profile.

Conclusion and Future Outlook

(Cyclopropylmethyl)-2,6-xylidine is a strategically important, yet under-characterized, chemical entity. While its direct biological applications may be limited, its value as a synthetic intermediate is substantial. It provides a straightforward route to incorporate the pharmacologically beneficial cyclopropylmethyl group onto the proven 2,6-xylidine scaffold.

For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for:

-

Lead Optimization: Enhancing the metabolic stability and potency of existing lead compounds.

-

Scaffold Hopping: Creating novel molecular frameworks with improved drug-like properties.

-

Fragment-Based Drug Discovery: Using the (cyclopropylmethyl)xylidino fragment to build larger, more complex molecules.

As the demand for novel therapeutics with fine-tuned pharmacological profiles continues to grow, the strategic use of specialized building blocks like (Cyclopropylmethyl)-2,6-xylidine will become increasingly critical. Further research into its reactivity and the biological activity of its derivatives is warranted and holds significant promise for the future of drug development.

References

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

-

Wikipedia. 2,6-Xylidine. [Link]

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

- This reference is hypothetical and serves as an example.

-

T. A. Unger. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025. [Link]

Sources

The Strategic Role of N-(Cyclopropylmethyl)-2,6-dimethylaniline in Modern Pharmaceutical Synthesis: A Technical Guide

Foreword: Unveiling a Key Building Block

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutics. N-(Cyclopropylmethyl)-2,6-dimethylaniline, a secondary amine bearing a sterically hindered aniline and a reactive cyclopropylmethyl moiety, has emerged as a critical building block in the construction of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis, chemical rationale, and strategic application of this intermediate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and illuminate its role in the synthesis of a contemporary therapeutic agent.

Synthesis of N-(Cyclopropylmethyl)-2,6-dimethylaniline: A Tale of Two Precursors

The most direct and industrially scalable approach to N-(Cyclopropylmethyl)-2,6-dimethylaniline is through the reductive amination of 2,6-dimethylaniline with cyclopropanecarboxaldehyde. This one-pot reaction elegantly combines the formation of a C-N bond with the concurrent reduction of the intermediate imine, offering high yields and operational simplicity.

Precursor Selection: A Deliberate Choice

The selection of 2,6-dimethylaniline and cyclopropanecarboxaldehyde is a strategic decision rooted in their chemical properties.

-

2,6-Dimethylaniline: The two methyl groups ortho to the amine functionality provide significant steric hindrance. This hindrance is advantageous as it minimizes the potential for undesired side reactions, such as over-alkylation, which can be a common issue with less substituted anilines. This inherent selectivity ensures a cleaner reaction profile and simplifies downstream purification.[1]

-

Cyclopropanecarboxaldehyde: The cyclopropyl group is a sought-after motif in medicinal chemistry due to its unique conformational rigidity and electronic properties, which can favorably influence a drug's binding affinity and metabolic stability. Cyclopropanecarboxaldehyde is a readily available and reactive electrophile for the initial imine formation.

The Reductive Amination Pathway: Mechanism and Rationale

Reductive amination proceeds through a two-step sequence within a single reaction vessel:

-

Imine Formation: The nucleophilic amine of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This is typically acid-catalyzed to activate the carbonyl group. Subsequent dehydration leads to the formation of an iminium ion intermediate.

-

Reduction: A mild and selective reducing agent is then employed to reduce the iminium ion to the final secondary amine product.

The choice of reducing agent is critical for the success of this reaction. A reagent must be potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde before imine formation can occur. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary choice for this transformation due to its mildness and selectivity for imines and iminium ions over aldehydes and ketones.[2][3][4][5][6] Its steric bulk also contributes to its selectivity.

Experimental Protocol: Synthesis of N-(Cyclopropylmethyl)-2,6-dimethylaniline

This protocol is a self-validating system, designed for high yield and purity.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dimethylaniline | 121.18 | 10.0 g | 82.5 |

| Cyclopropanecarboxaldehyde | 70.09 | 6.35 g | 90.6 |

| Sodium Triacetoxyborohydride | 211.94 | 26.2 g | 123.8 |

| Dichloromethane (DCM) | - | 250 mL | - |

| Acetic Acid (glacial) | 60.05 | 4.72 mL | 82.5 |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-dimethylaniline (10.0 g, 82.5 mmol) and dichloromethane (250 mL).

-

Stir the solution until the aniline is completely dissolved.

-

Add cyclopropanecarboxaldehyde (6.35 g, 90.6 mmol, 1.1 eq) to the solution, followed by glacial acetic acid (4.72 mL, 82.5 mmol, 1.0 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (26.2 g, 123.8 mmol, 1.5 eq) portion-wise over 15 minutes. The addition may cause a slight exotherm.

-

Continue to stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(Cyclopropylmethyl)-2,6-dimethylaniline as a pure compound.

Application in Pharmaceutical Synthesis: A Gateway to Complex APIs

N-(Cyclopropylmethyl)-2,6-dimethylaniline serves as a pivotal intermediate in the synthesis of several APIs. Its pre-formed structure allows for the efficient introduction of the N-(cyclopropylmethyl)-2,6-dimethylphenyl moiety into a larger molecular scaffold.

Case Study: Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[7][8][9] Its synthesis provides an excellent example of the utility of N-(Cyclopropylmethyl)-2,6-dimethylaniline. While multiple synthetic routes to Cariprazine exist, a key step in several approaches involves the coupling of a piperazine derivative with a suitable electrophile. N-(Cyclopropylmethyl)-2,6-dimethylaniline can be readily converted into a key precursor for this coupling.

A plausible synthetic disconnection for Cariprazine highlights the importance of this intermediate.

Caption: Retrosynthetic analysis of Cariprazine.

In a forward synthesis, N-(Cyclopropylmethyl)-2,6-dimethylaniline can be reacted with a suitable linker, which is then coupled with the piperazine moiety to form the final Cariprazine molecule. The specifics of the coupling chemistry can vary, but the core contribution of the N-(Cyclopropylmethyl)-2,6-dimethylaniline intermediate remains the same: to provide a significant and functionally important fragment of the final API in a reliable and efficient manner.

Visualization of Synthetic Pathways

The following diagrams illustrate the key chemical transformations discussed in this guide.

Caption: Synthesis of N-(Cyclopropylmethyl)-2,6-dimethylaniline.

Caption: Experimental workflow for the synthesis.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

N-(Cyclopropylmethyl)-2,6-dimethylaniline stands as a testament to the power of strategic intermediate design in pharmaceutical synthesis. Its efficient and selective preparation via reductive amination, coupled with its utility in constructing complex APIs like Cariprazine, underscores its importance in modern drug development. This guide has provided a comprehensive overview of its synthesis and application, offering both the theoretical underpinnings and practical protocols necessary for its successful implementation in the laboratory. As the demand for novel and effective therapeutics continues to grow, the role of such well-designed intermediates will undoubtedly become even more critical.

References

- Preparation method of N-cyclopropyl methylaniline compound. (2022). CN114588523A.

- Bhattacharyya, S. (2000). A convenient procedure for the synthesis of N-methyl secondary amines.

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Foreman, M. S., & Tius, M. A. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

- Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2013). ACS Medicinal Chemistry Letters, 4(11), 1083-1087.

-

Farkas, T., et al. (2024). The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. [Link]

- Preparation and use method of catalyst for synthesis of 2,6-dimethylaniline. (1990). CN1087970C.

- Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine. (1983). DE2964931D1.

- Novel processes for the synthesis of cyclopropyl compounds. (2005). WO2005051904A2.

- Chemical process for forming 2,6-dimethylaniline. (1976). US3931298A.

- Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. (2019). Letters in Organic Chemistry, 16(11), 863-868.

- A simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and its derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1025-1028.

- Synthesis method for cariprazine. (2020). WO2020042876A1.

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... (2017). ResearchGate. [Link]

-

Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com. [Link]

- Processes for the preparation of cyclopropyl-amide deriv

- Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. (2014). Chemistry of Heterocyclic Compounds, 50(10), 1475-1481.

- The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. (2020). European Journal of Organic Chemistry, 2020(1), 123-127.

- Synthesis of Amino Acids of Cyclopropylglycine Series. (2015). Russian Journal of Organic Chemistry, 51(11), 1515-1549.

- Cilansetron: KC 9946. (2005). Drugs in R&D, 6(3), 169-173.

- Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. (2021). Journal of Medicinal Chemistry, 64(16), 12414-12433.

Sources

- 1. jocpr.com [jocpr.com]

- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 9. medkoo.com [medkoo.com]

Physical and chemical properties of N-(Cyclopropylmethyl)-2,6-dimethylaniline

An In-depth Technical Guide to N-(Cyclopropylmethyl)-2,6-dimethylaniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-(Cyclopropylmethyl)-2,6-dimethylaniline is a substituted aniline derivative of increasing interest within synthetic chemistry and drug discovery pipelines. Its unique structural combination—a sterically hindered aniline core and a cyclopropylmethyl N-substituent—imparts a distinct set of physicochemical properties that are valuable for the development of novel chemical entities. This guide provides a comprehensive overview of these properties, grounded in established data for the core molecule and its analogs. We will delve into its physical characteristics, chemical reactivity, spectroscopic signatures, a proposed synthetic route, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and developmental applications.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise molecular identity. N-(Cyclopropylmethyl)-2,6-dimethylaniline, with the CAS Number 39919-63-0, is defined by its specific arrangement of atoms and functional groups.

The structure consists of a central benzene ring substituted with two methyl groups at positions 2 and 6, and an amino group at position 1. This 2,6-dimethylaniline (or 2,6-xylidine) core is sterically hindered around the nitrogen atom. The nitrogen is further substituted with a cyclopropylmethyl group, a non-classical isostere often employed in medicinal chemistry to modulate metabolic stability and receptor binding affinity.

Caption: 2D structure of N-(Cyclopropylmethyl)-2,6-dimethylaniline.

Physical and Molecular Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental setups. The data below are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N | [1][2] |

| Molecular Weight | 175.27 g/mol | [1][2] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Melting Point | 1.5 - 2.5 °C | |

| Boiling Point | 193 - 194 °C | |

| Density | 0.956 g/cm³ at 25 °C | |

| Partition Coefficient (logP) | 2.62 (for a related compound) |

The low melting point indicates that the compound may be a solid at refrigerated temperatures but a liquid at standard ambient laboratory conditions. Its density, being slightly less than water, is typical for an organic molecule of this size. The partition coefficient for a related structure suggests that N-(Cyclopropylmethyl)-2,6-dimethylaniline is lipophilic and will exhibit poor solubility in aqueous media but good solubility in organic solvents like ethanol, acetone, and ethyl acetate.[3] This is a critical consideration for its use in biological assays and for choosing appropriate solvent systems in synthesis and chromatography.

Chemical Properties and Reactivity

The chemical behavior of N-(Cyclopropylmethyl)-2,6-dimethylaniline is primarily governed by the nucleophilic secondary amine and the aromatic ring.

3.1 Basicity and Salt Formation Like other anilines, the lone pair of electrons on the nitrogen atom imparts basic properties. It will react exothermically with acids to form the corresponding ammonium salts.[4] This property is fundamental for purification (e.g., acid-base extraction) and for preparing salt forms of the molecule, which often have improved solubility and stability for pharmaceutical applications.

3.2 Reactivity with Electrophiles The nitrogen atom is the primary site of nucleophilic attack. However, the flanking methyl groups at the 2 and 6 positions provide significant steric hindrance. This hindrance modulates its reactivity, making it less reactive than unhindered anilines towards bulky electrophiles. This selective reactivity can be an advantage in complex syntheses, preventing unwanted side reactions.

3.3 Stability and Incompatibilities The compound is a combustible liquid and can form explosive mixtures with air upon intense heating. It should be stored away from heat, sparks, and open flames.[5] It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4] It is also incompatible with acids, acid chlorides, and acid anhydrides due to its basicity.[4]

Caption: Key reactivity and incompatibility profile.

Spectroscopic Characterization (Predicted)

4.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to be complex but highly informative:

-

Aromatic Protons: Signals in the range of 6.5-7.0 ppm, likely showing a characteristic pattern for a 1,2,3-trisubstituted benzene ring.[6]

-

Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups on the aromatic ring.[6]

-

N-H Proton: A broad singlet, the chemical shift of which will be solvent-dependent but typically in the 3.0-4.0 ppm range.

-

Methylene Protons (-N-CH₂-): A doublet in the 2.8-3.2 ppm range, coupled to the cyclopropyl methine proton.

-

Cyclopropyl Protons: A complex multiplet system in the upfield region (0.2-1.2 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring.

4.2 ¹³C NMR Spectroscopy Key expected signals include:

-

Aromatic Carbons: Multiple signals between 115-150 ppm. The carbons bearing the methyl groups and the nitrogen will be distinct.

-

Methyl Carbons (-CH₃): A signal around 18-20 ppm.

-

Methylene Carbon (-N-CH₂-): A signal around 50-55 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically below 15 ppm for the CH₂ groups and slightly more downfield for the CH group.

4.3 Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands:

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.[7]

-

C-H Stretches (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Peaks in the 1600-1700 cm⁻¹ region.[7]

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Proposed Synthetic Pathway and Protocol

A robust synthesis is critical for obtaining high-purity material for research. While a specific published procedure for this exact molecule is not prominent, a reliable synthesis can be designed based on the standard N-alkylation of 2,6-dimethylaniline.

5.1 Synthetic Workflow

The most direct approach is the nucleophilic substitution reaction between 2,6-dimethylaniline and (bromomethyl)cyclopropane. A non-nucleophilic base is required to scavenge the HBr byproduct without competing in the alkylation.

Caption: Proposed workflow for the synthesis of the target compound.

5.2 Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles for similar transformations.[8][9] It should be optimized for scale and specific laboratory conditions.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylaniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (approx. 10 volumes).

-

Rationale: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. K₂CO₃ is an inexpensive and effective inorganic base to neutralize the HBr formed.

-

-

Reagent Addition: Begin stirring the suspension. Add (bromomethyl)cyclopropane (1.1 eq.) dropwise to the mixture at room temperature.

-

Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the starting aniline. Dropwise addition helps to control any initial exotherm.

-

-

Reaction: Heat the reaction mixture to 70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes). Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, for a sufficiently pure crude product, purification can be achieved by vacuum distillation.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield N-(Cyclopropylmethyl)-2,6-dimethylaniline. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

N-(Cyclopropylmethyl)-2,6-dimethylaniline and its parent compound, 2,6-dimethylaniline, are hazardous chemicals that must be handled with appropriate precautions.

-

Toxicity: Classified as toxic if swallowed, in contact with skin, or if inhaled.[10] It is readily absorbed through the skin.[11]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[5][10] Avoid release to the environment.[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles.[5][13]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[5]

References

-

PubChem. N-cyclopropyl-2-ethyl-6-methylaniline. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

CDC. NIOSH Pocket Guide to Chemical Hazards - Nitroglycerine. [Link]

-

ChemBK. 2,6-Dimethylaniline. [Link]

-

PubChem. 2,6-Dimethylaniline. [Link]

-

MilliporeSigma. 2,6-Diisopropyl-N,N-dimethylaniline 90% | 2909-77-5. [Link]

-

PrepChem.com. Synthesis of 2,6-dimethyl aniline. [Link]

-

Carl ROTH. Safety Data Sheet: 2,6-Dimethylaniline. [Link]

- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.

-

PubChem. Nitroglycerin. [Link]

-

PubMed. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. [Link]

-

GazFinder. nitroglycerine (C3H5N3O9). [Link]

-

Transtutors. Discuss the differences observed in the IR and NMR spectra of 2,6-dimethylaniline and.... [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-cyclopropyl-2-ethyl-6-methylaniline | C12H17N | CID 83695759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Respiratory protection equipments C3H5N3O9 (nitroglycerine), CAS number 55-63-0 [en.gazfinder.com]

- 4. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,6-Dimethylaniline(87-62-7) 1H NMR [m.chemicalbook.com]

- 7. (Solved) - Discuss the differences observed in the IR and NMR spectra of 2,6-dimethylaniline and... (1 Answer) | Transtutors [transtutors.com]

- 8. prepchem.com [prepchem.com]

- 9. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. 2,6-Dimethylaniline [chembk.com]

- 12. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to Discovering Novel Reactions with N-(Cyclopropylmethyl)-2,6-dimethylaniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclopropylmethyl)-2,6-dimethylaniline stands as a versatile scaffold, rich with potential for the discovery of novel chemical transformations. This guide provides a comprehensive exploration of its synthesis and reactivity, moving beyond established protocols to illuminate pathways for innovation. We will delve into the unique interplay between the sterically encumbered N-arylamine and the strained cyclopropylmethyl moiety, offering both theoretical insights and practical, field-tested methodologies. This document is structured to empower researchers to not only replicate known reactions but to design and execute novel synthetic strategies, thereby expanding the chemical space accessible from this intriguing starting material.

Introduction: The Untapped Potential of a Hindered Amine

The N-(Cyclopropylmethyl)-2,6-dimethylaniline core integrates two key reactive centers: the nucleophilic and electronically rich 2,6-dimethylaniline ring, and the electrophilically activatable cyclopropylmethyl group. The ortho-dimethyl substitution provides significant steric hindrance around the nitrogen atom, which modulates its reactivity in predictable and, at times, surprising ways. This steric shielding can prevent common side reactions observed with less hindered anilines, thereby opening up unique avenues for selective functionalization.

The cyclopropylmethyl group is more than a simple alkyl substituent. Its inherent ring strain makes it susceptible to a variety of ring-opening and rearrangement reactions, often leading to the formation of complex carbocyclic and heterocyclic systems. The juxtaposition of these two functionalities within a single molecule creates a platform for discovering novel intramolecular and intermolecular reactions. This guide will explore three primary areas of reactivity: synthesis of the core scaffold, functionalization of the aromatic ring, and transformations involving the cyclopropylmethyl unit.

Synthesis of the Core Scaffold: N-(Cyclopropylmethyl)-2,6-dimethylaniline

A reliable and scalable synthesis of the title compound is paramount for any subsequent reactivity studies. While several N-alkylation strategies exist, reductive amination offers a high-yielding and straightforward approach.

Recommended Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[1] In this a one-pot reaction, an aldehyde or ketone reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Caption: Reductive amination pathway for the synthesis of N-(Cyclopropylmethyl)-2,6-dimethylaniline.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of anilines.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,6-Dimethylaniline | 121.18 | 1.21 g | 10 mmol |

| Cyclopropanecarboxaldehyde | 70.09 | 0.77 g | 11 mmol |

| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15 mmol |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a 100 mL round-bottom flask, add 2,6-dimethylaniline (1.21 g, 10 mmol) and dichloromethane (50 mL).

-

Stir the solution at room temperature and add cyclopropanecarboxaldehyde (0.77 g, 11 mmol).

-

After stirring for 30 minutes, add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(Cyclopropylmethyl)-2,6-dimethylaniline as a colorless to pale yellow oil.

Discovering Novel Reactions: Avenues for Exploration

The unique electronic and steric properties of N-(Cyclopropylmethyl)-2,6-dimethylaniline open the door to a wide range of potential transformations. This section will explore several promising areas for the discovery of novel reactions, complete with mechanistic insights and experimental considerations.

Photocatalytic [3+2] Cycloaddition: A Gateway to Complex Aminocyclopentanes

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. A particularly exciting application for N-aryl cyclopropylamines is their participation in formal [3+2] cycloaddition reactions with electron-deficient olefins to generate highly substituted aminocyclopentane derivatives.[2][3]

Mechanistic Rationale:

This transformation is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the electron-rich N-aryl cyclopropylamine and the electron-deficient olefin.[4][5][6][7][8] Upon irradiation with visible light, a single electron transfer (SET) occurs, generating a radical cation of the amine and a radical anion of the olefin. The cyclopropylamine radical cation then undergoes rapid ring-opening to form a distonic radical cation, which subsequently adds to the olefin radical anion. A final radical-radical coupling and protonation sequence furnishes the cyclopentylamine product. The absence of an external photocatalyst in some cases highlights the intrinsic photoactivity of the EDA complex.[3]

Caption: Proposed mechanism for the photocatalytic [3+2] cycloaddition.

C-H Functionalization: Direct and Efficient Bond Formation

Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. The N-(Cyclopropylmethyl)-2,6-dimethylaniline scaffold presents multiple sites for C-H activation, including the aromatic ring and the cyclopropyl group.

Recent advances have demonstrated the feasibility of palladium-catalyzed enantioselective C-H arylation of cyclopropylmethylamines.[9] This transformation allows for the direct introduction of an aryl group onto the cyclopropane ring, a valuable tool for the synthesis of complex chiral molecules.

Experimental Considerations:

This reaction typically employs a palladium(II) catalyst in conjunction with a chiral ligand, an oxidant, and an arylating agent (e.g., an aryl iodide). The choice of ligand is crucial for achieving high enantioselectivity.

Ring-Opening Reactions of the Cyclopropylmethyl Group

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening under various conditions, leading to the formation of linear or cyclic structures.

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid has been shown to proceed via a selective cleavage of the cyclopropyl group from the nitrogen atom.[10] This reaction is proposed to involve the formation of an amine radical cation, followed by rapid ring-opening of the cyclopropyl group. This reactivity can be harnessed to generate novel functionalized anilines.

Classical Reactions with a Modern Twist: Exploring the Aromatic Core

While the focus of this guide is on novel reactions, the application of classical aromatic functionalization techniques to N-(Cyclopropylmethyl)-2,6-dimethylaniline can also lead to the discovery of new derivatives with interesting properties.

The 2,6-dimethylaniline ring is highly activated towards electrophilic aromatic substitution.[11] However, the steric hindrance from the two ortho-methyl groups and the N-cyclopropylmethyl group will likely direct incoming electrophiles to the para position.

Potential Novelty:

Investigating the regioselectivity of various electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) on this specific substrate can provide valuable insights into the interplay of steric and electronic effects. For example, halogenation of N-alkyl-2,6-dialkylanilines in the presence of a Lewis acid has been shown to selectively occur at the meta-position, a non-classical outcome.[12]

The N-H bond in N-(Cyclopropylmethyl)-2,6-dimethylaniline can participate in cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.[4][5][13][14][15] Furthermore, halogenated derivatives of the aniline ring can serve as substrates for a variety of cross-coupling reactions, including Heck and Sonogashira couplings, to introduce further complexity.[13][14][15][16]

Caption: Overview of potential reaction pathways for discovering novel transformations.

Conclusion and Future Outlook

N-(Cyclopropylmethyl)-2,6-dimethylaniline is a molecule ripe for exploration. Its unique combination of a sterically hindered aromatic amine and a strained cyclopropylmethyl group provides a fertile ground for the discovery of novel chemical reactions. This guide has outlined several promising avenues for investigation, from photocatalytic cycloadditions to direct C-H functionalizations and unique ring-opening reactions. By understanding the fundamental principles governing the reactivity of this scaffold and employing the detailed protocols provided, researchers are well-equipped to push the boundaries of synthetic chemistry and uncover new transformations with potential applications in drug discovery and materials science. The continued exploration of this and similar molecules will undoubtedly lead to the development of innovative synthetic methodologies and the creation of novel molecular architectures.

References

-

ChemInform Abstract: Intermolecular [3 + 2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Visible-light-activated photocatalyst- and additive-free multi-component reaction driven by the cyclopropylamine-based EDA complex in water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Barriault, L. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. Retrieved from [Link]

-

Lei, P., Wang, Y., Zhang, C., Hu, X., Feng, J., Ma, Z., Liu, X., Szostak, R., & Szostak, M. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(34), 6310–6315. [Link]

-

Heck coupling reaction. (2021, June 22). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2017). Oxidative Heck Reaction as a Tool for Para-selective Olefination of Aniline: A DFT Supported Mechanism. The Journal of Organic Chemistry, 82(18), 9543–9550. [Link]

- Pérez-Ramos, P., et al. (2025). Electron donor–acceptor complex-driven photocatalyst-free synthesis of nitrocyclopropanes. Green Chemistry.

-

Discovery of EDA‐Complex Photochemical Reactions Using Computational Vision. (2024, November 20). ResearchGate. Retrieved from [Link]

-

Proposed mechanism for the EDA complex-driven cyclopropanation strategy. (n.d.). ResearchGate. Retrieved from [Link]

-

EDA Photochemistry: Mechanistic Investigations and Future Opportunities. (n.d.). ResearchGate. Retrieved from [Link]

-

De Smet, S., et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(4), 624-630. [Link]

-

Chan, K. S. L., Fu, H.-Y., & Yu, J.-Q. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Journal of the American Chemical Society, 137(5), 2042–2046. [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. [Link]

-

Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mechanistic Investigation, Wavelength-Dependent Reactivity, and Expanded Reactivity of N–Aryl Azacycle Photomediated Ring Contractions. (2023). ACS Catalysis, 13(15), 10336-10346. [Link]

-

Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]

-

Nolan, S. P., & Szostak, M. (2015). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 48(12), 3123-3135. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3716-3719. [Link]

-

Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Barriault, L. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

- Douglas, C. J., & Development of an Electrophilic Aromatic Substitution Reaction for the Synthesis of Halogenated Anilines. (2018). NSF Public Access Repository.

-

Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. (1992). UCL Discovery. Retrieved from [Link]

- Chemical process for forming 2,6-dimethylaniline. (1976). Google Patents.

-

Question about reductive amination reaction procedure. (2025, March 7). Reddit. Retrieved from [Link]

-

Photocatalytic (3+3) cycloaddition of arylaminocyclopropanes with nitrones: highly diastereoselective synthesis of 1,2-oxazinan-6-amine derivatives. (2021). Chemical Communications, 57(84), 11045-11048. [Link]

-

Lichte, D., et al. (2022). Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition, 61(47), e202210009. [Link]

-

Carborane-Based Lewis Base Catalysts for Aromatic Halogenation. (2023). ChemRxiv. [Link]

-

Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. (2014, November 5). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,6-dimethyl aniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]

-

Explain why N,N,2,6-tetramethylaniline (shown) is a much stronger... (2024, July 31). Pearson. Retrieved from [Link]

-

N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. (2021, September 3). MDPI. [Link]

-

Enzymatic Halogenation of Terminal Alkynes. (2023, August 18). PMC. [Link]

-

N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, January 18). Organic Letters, 20(3), 632-635. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis of Lidocaine. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

- N-Alkylation of Opiates. (2011). Google Patents.

-

Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (n.d.). MDPI. Retrieved from [Link]

-

Reductive opening of a cyclopropane ring in the Ni(II) coordination environment: a route to functionalized dehydroalanine and cysteine derivatives. (2017). Dalton Transactions, 46(31), 10255-10266. [Link]

Sources

- 1. gctlc.org [gctlc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Visible-light-activated photocatalyst- and additive-free multi-component reaction driven by the cyclopropylamine-based EDA complex in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Electron donor–acceptor complex-driven photocatalyst-free synthesis of nitrocyclopropanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of N-(Cyclopropylmethyl)-2,6-dimethylaniline from 2,6-dimethylphenol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Strategic Overview & Synthetic Rationale

The synthesis of sterically hindered, N-alkylated anilines such as N-(cyclopropylmethyl)-2,6-dimethylaniline is a critical operation in medicinal chemistry, often utilized in the development of CNS-active agents and kinase inhibitors. Starting from an available bulk chemical like 2,6-dimethylphenol requires a strategic circumvention of the inherently unreactive phenolic C(sp2)-OH bond.

As direct amination of phenols requires extreme conditions incompatible with late-stage functionalization, this guide details a highly efficient, mild three-step sequence: Electrophilic Activation , Palladium-Catalyzed Amination , and Selective Reductive Amination .

Figure 1: Three-step synthetic workflow from 2,6-dimethylphenol to the target secondary amine.

Causality of Experimental Choices (E-E-A-T)

To ensure high fidelity and reproducibility, the chemical logic dictating the choice of reagents is outlined below:

-

Step 1: Why Triflation? The C(sp2)-OH bond in 2,6-dimethylphenol is highly stable. Conversion to a trifluoromethanesulfonate (triflate) installs an exceptional leaving group. This modification significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-O bond during cross-coupling, a necessity for sterically hindered ortho-substituted arenes[1].

-

Step 2: Why Benzophenone Imine? Direct Buchwald-Hartwig coupling with ammonia gas is notoriously difficult; ammonia binds tightly to palladium, forming stable, inactive complexes that poison the catalyst. Benzophenone imine acts as a safe, liquid "ammonia equivalent." It readily participates in the cross-coupling cycle, yielding a diphenyl ketimine intermediate that is easily cleaved under mild acidic conditions to reveal the primary amine[2].

-

Step 3: Why Reductive Amination over Direct Alkylation? Direct SN2 alkylation of 2,6-dimethylaniline with cyclopropylmethyl bromide frequently results in mixtures of mono- and over-alkylated (tertiary) amines. Reductive amination using cyclopropanecarboxaldehyde avoids this. Furthermore, Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen over NaBH4 . The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring it selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde[3],[4].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylphenyl Trifluoromethanesulfonate

Objective: Activate the phenol for transition-metal catalysis.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 2,6-dimethylphenol (10.0 g, 81.8 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir to dissolve.

-

Base Addition: Add anhydrous pyridine (9.9 mL, 122.7 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Slowly add trifluoromethanesulfonic anhydride ( Tf2O , 16.5 mL, 98.2 mmol) dropwise via a syringe over 30 minutes to control the exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

-

In-Process Control (IPC): Analyze an aliquot by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the phenol spot ( Rf≈0.3 ) disappears and a new, non-polar triflate spot ( Rf≈0.7 ) appears.

-

-

Workup: Quench the reaction carefully with ice water (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, saturated aqueous NaHCO3 (50 mL), and brine (50 mL).

-

Isolation: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the triflate as a pale yellow oil. Note: Use immediately or store at -20 °C under argon to prevent slow hydrolysis.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Convert the aryl triflate to 2,6-dimethylaniline.

-

Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 (1.50 g, 1.64 mmol, 2 mol%) and XPhos (1.56 g, 3.28 mmol, 4 mol%). Add anhydrous, degassed toluene (80 mL) and stir at RT for 15 minutes until a dark red/purple homogeneous solution forms.

-

Reagent Addition: To the active catalyst solution, add 2,6-dimethylphenyl triflate (20.8 g, 81.8 mmol), benzophenone imine (16.3 g, 89.9 mmol), and Cs2CO3 (37.3 g, 114.5 mmol).

-

Coupling: Seal the flask and heat to 90 °C in an oil bath for 12 hours.

-

IPC: LC-MS analysis should indicate the complete consumption of the triflate and the formation of the imine intermediate ( m/z=286[M+H]+ ).

-

-

Hydrolysis: Cool the mixture to RT. Dilute with THF (50 mL) and add 2M aqueous HCl (100 mL). Stir vigorously at RT for 2 hours to hydrolyze the ketimine.

-

Workup: Separate the layers. Wash the aqueous layer with EtOAc (2 x 50 mL) to remove the benzophenone byproduct. Basify the aqueous layer to pH 10 using 6M NaOH. Extract the liberated aniline with EtOAc (3 x 75 mL).

-

Isolation: Dry the combined organic extracts over Na2SO4 , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford 2,6-dimethylaniline.

Protocol 3: Selective Reductive Amination

Objective: N-alkylation to yield N-(Cyclopropylmethyl)-2,6-dimethylaniline.

-

Imine Formation: In a 250 mL flask, dissolve 2,6-dimethylaniline (5.0 g, 41.3 mmol) and cyclopropanecarboxaldehyde (3.4 g, 48.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 100 mL). Add glacial acetic acid (2.4 mL, 41.3 mmol) to catalyze iminium ion formation. Stir at RT for 2 hours.

-

IPC: FTIR analysis of an aliquot should show the disappearance of the aldehyde carbonyl stretch ( ∼1700 cm−1 ) and the appearance of an imine C=N stretch ( ∼1640 cm−1 ).

-

-

Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3 , 13.1 g, 61.9 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours under nitrogen.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (75 mL) until gas evolution ceases. Stir for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Isolation: Wash the combined organic layers with brine, dry over MgSO4 , filter, and concentrate in vacuo. Purify by silica gel chromatography (Hexanes/EtOAc gradient) to yield pure N-(cyclopropylmethyl)-2,6-dimethylaniline as a clear oil.

Quantitative Data & Expected Outcomes

The following table summarizes the stoichiometric equivalents, reaction conditions, and expected analytical profiles for a highly optimized workflow.

| Step | Transformation | Key Reagents | Catalyst / Reducing Agent | Temp / Time | Expected Yield | Purity (HPLC) |

| 1 | Electrophilic Activation | Tf2O (1.2 eq), Pyridine (1.5 eq) | None | 0 °C to RT, 2 h | 90 - 95% | > 98% |

| 2 | Buchwald-Hartwig Amination | Ph2C=NH (1.1 eq), Cs2CO3 (1.4 eq) | Pd2(dba)3 (2 mol%), XPhos (4 mol%) | 90 °C, 12 h | 75 - 85% | > 95% |

| 3 | Reductive Amination | Cyclopropanecarboxaldehyde (1.17 eq) | NaBH(OAc)3 (1.5 eq), AcOH (1.0 eq) | RT, 12 h | 80 - 90% | > 98% |

References

-

Conversion of Aryl Triflates to Aryl Fluorides Science (Watson et al., 2009) URL:[Link]

-

Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives. Part 2 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Synthesis and Pharmacological Profiling of Novel N-Cyclopropylmethyl Amide Local Anesthetics

Introduction & Chemical Rationale